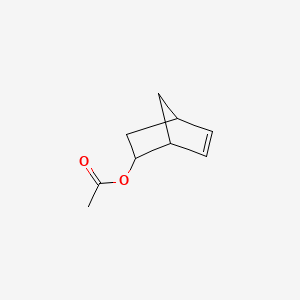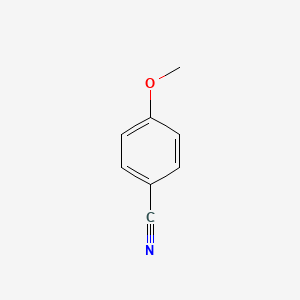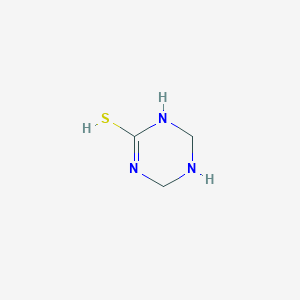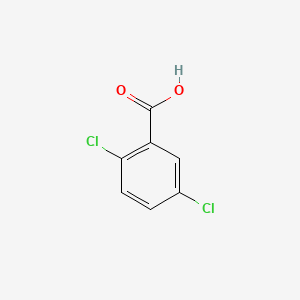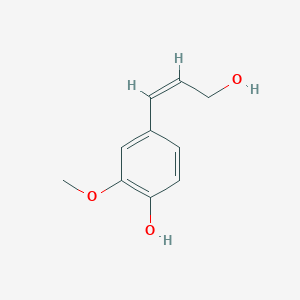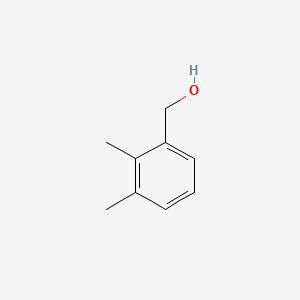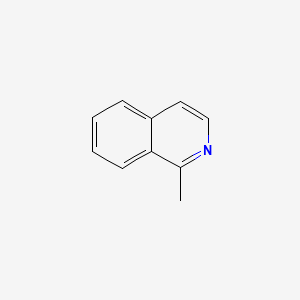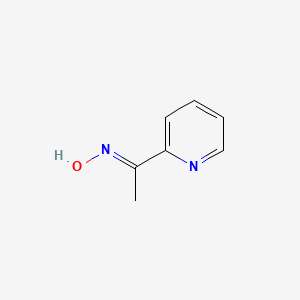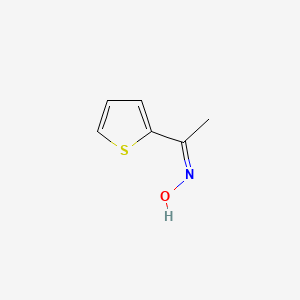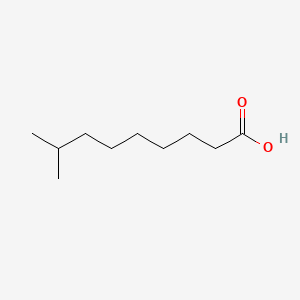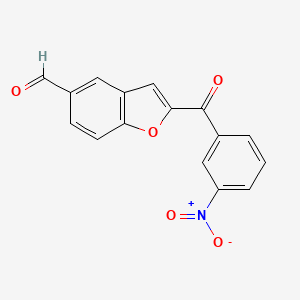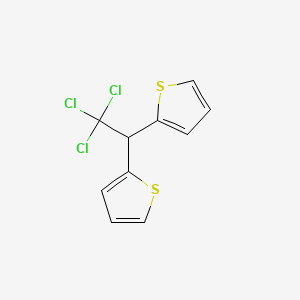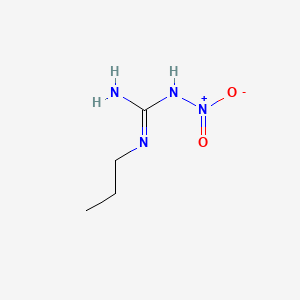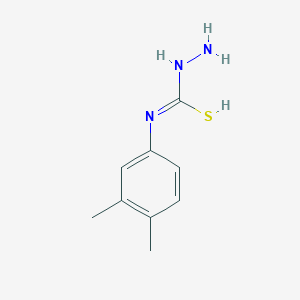
N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid” is known as 2-Allylphenol. It is a small molecule with the molecular formula C9H10O. This compound is a clear, colorless to light yellow liquid and is used as an intermediate in the synthesis of various metabolites, including those of Diclofenac, a nonsteroidal anti-inflammatory compound and cyclooxygenase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
2-Allylphenol can be synthesized through several methods. One common approach involves the attachment of electron-attracting groups such as nitro groups to the aromatic ring in ortho and para positions relative to the hydroxyl group. Alternatively, the hydroxyl group can be converted into methoxy or acetyl groups.
Industrial Production Methods
Industrial production of 2-Allylphenol typically involves the use of advanced organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
化学反应分析
Types of Reactions
2-Allylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Allylphenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 2-Allylphenol include various oxidized, reduced, and substituted derivatives. These products have diverse applications in organic synthesis and industrial processes.
科学研究应用
2-Allylphenol has several scientific research applications, including:
Fungicidal Properties: It is noted for its inhibitory effects on certain plant pathogens, such as Botrytis cinerea and Magnaporthe oryzae.
Metabolic Pathways: Studies have identified several metabolites of 2-Allylphenol and proposed biodegradation pathways.
Residue Analysis in Agriculture: It is used in enzyme-linked immunosorbent assays for analyzing residues in agricultural products.
Chemical Synthesis Applications: It is used in cross-coupling reactions with ketones to produce benzoxepins.
Polymerization: It is relevant in polymer science, particularly in electroinitiated polymerization.
作用机制
The mechanism of action of 2-Allylphenol involves its role as a respiration inhibitor. It induces cyanide-resistant respiration and depletes ATP content in certain plant pathogens, leading to their inhibition. The molecular targets and pathways involved include the induction of alternative respiratory pathways and the disruption of energy production.
相似化合物的比较
Similar Compounds
Compounds similar to 2-Allylphenol include:
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Allylbenzene: An aromatic compound with an allyl group attached to a benzene ring.
2-Methoxyphenol: An aromatic compound with a methoxy group attached to a benzene ring.
Uniqueness
2-Allylphenol is unique due to its specific structure, which combines an allyl group and a hydroxyl group attached to a benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, including fungicidal activity and organic synthesis.
属性
IUPAC Name |
N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
